molecular formula C11H21NO5 B8177475 3-[3-(Boc-amino)propoxy]propanoic acid

3-[3-(Boc-amino)propoxy]propanoic acid

Cat. No.: B8177475
M. Wt: 247.29 g/mol
InChI Key: QWJRJQMNTLUKII-UHFFFAOYSA-N
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Description

3-[3-(Boc-amino)propoxy]propanoic acid is a chemical compound with the molecular formula C11H21NO5 and a molecular weight of 247.29 g/mol . It is also known by its IUPAC name, 3-(3-((tert-butoxycarbonyl)amino)propoxy)propanoic acid . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further linked to a propoxy and propanoic acid moiety.

Preparation Methods

The synthesis of 3-[3-(Boc-amino)propoxy]propanoic acid typically involves the protection of an amino group with a Boc group, followed by the formation of the propoxy linkage and the introduction of the propanoic acid functionality. One common synthetic route includes the reaction of tert-butoxycarbonyl chloride with 3-amino-1-propanol to form the Boc-protected intermediate. This intermediate is then reacted with 3-chloropropanoic acid under basic conditions to yield the final product .

Chemical Reactions Analysis

3-[3-(Boc-amino)propoxy]propanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

3-[3-(Boc-amino)propoxy]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Boc-amino)propoxy]propanoic acid primarily involves its role as an intermediate in chemical reactions. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various reactions, such as coupling with carboxylic acids to form amides or peptides .

Comparison with Similar Compounds

3-[3-(Boc-amino)propoxy]propanoic acid can be compared with other Boc-protected amino acids and derivatives, such as:

    3-(Boc-amino)propanoic acid: Similar structure but lacks the propoxy linkage.

    N-Boc-glycine: A simpler Boc-protected amino acid with a glycine backbone.

    N-Boc-alanine: Another Boc-protected amino acid with an alanine backbone.

The uniqueness of this compound lies in its propoxy linkage, which provides additional flexibility and functionality in synthetic applications .

Properties

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-6-4-7-16-8-5-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJRJQMNTLUKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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